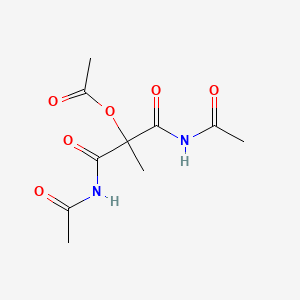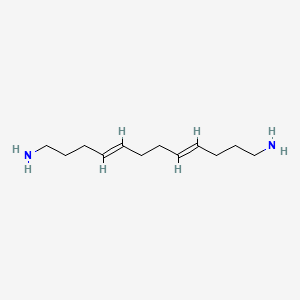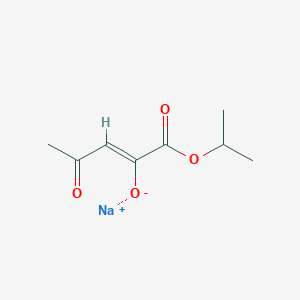
Isopropyl 2,4-dioxovalerate, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C8H11O4Na and a molecular weight of 194.16 g/mol . It is known for its unique structure, which includes an isopropyl ester and a dioxovalerate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of 2,4-dioxovaleric acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are often used for ester substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropyl 2,4-dioxovalerate, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of isopropyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved include ester hydrolysis and subsequent reactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2,4-dioxovalerate
- Sodium 2,4-dioxovalerate
- Isopropyl 2,4-dioxopentanoate
Uniqueness
Isopropyl 2,4-dioxovalerate, monosodium salt is unique due to its combination of an isopropyl ester and a monosodium salt. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its solubility in both organic and aqueous solvents makes it versatile for various applications .
Properties
CAS No. |
85392-51-4 |
|---|---|
Molecular Formula |
C8H11O4.Na C8H11NaO4 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
sodium;(Z)-1,4-dioxo-1-propan-2-yloxypent-2-en-2-olate |
InChI |
InChI=1S/C8H12O4.Na/c1-5(2)12-8(11)7(10)4-6(3)9;/h4-5,10H,1-3H3;/q;+1/p-1/b7-4-; |
InChI Key |
INMOSZRPGVTNSE-ZULQGGHCSA-M |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C(=O)C)/[O-].[Na+] |
Canonical SMILES |
CC(C)OC(=O)C(=CC(=O)C)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


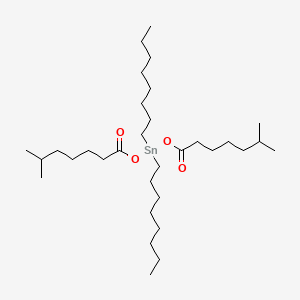

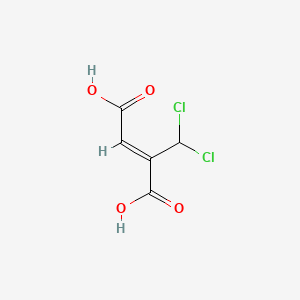
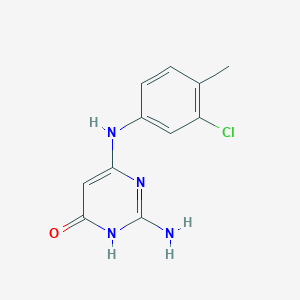
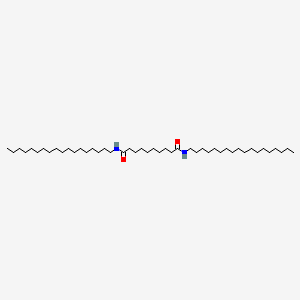


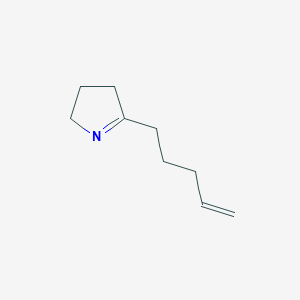
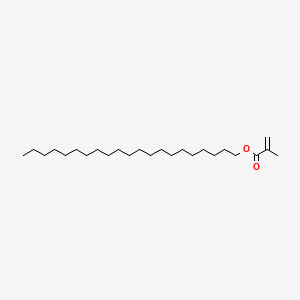
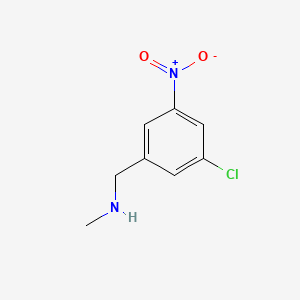
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

